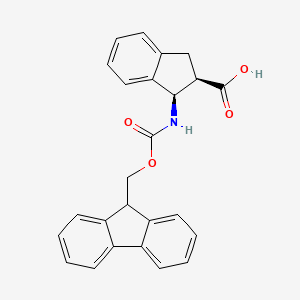

cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid

Description

Chemical Name: cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic Acid CAS Number: 2307772-75-2 Molecular Formula: C₂₅H₂₁NO₄ Molecular Weight: 399.4 g/mol EINECS Number: 847-734-5

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring an indan (indane) backbone. The indan moiety consists of a benzene ring fused to a cyclopentane ring, providing structural rigidity. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions. The cis-configuration of the amino and carboxylic acid groups on the indan scaffold distinguishes it from trans-isomers, influencing its stereochemical interactions in synthetic applications .

Properties

IUPAC Name |

(1R,2R)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)21-13-15-7-1-2-8-16(15)23(21)26-25(29)30-14-22-19-11-5-3-9-17(19)18-10-4-6-12-20(18)22/h1-12,21-23H,13-14H2,(H,26,29)(H,27,28)/t21-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHQBYUMRKLGIF-GGAORHGYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307772-75-2 | |

| Record name | rac-(1R,2R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid, often referred to as Fmoc-indan-2-carboxylic acid, is a compound used in various biochemical applications, particularly in peptide synthesis and drug development. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃₄H₃₁NO₄

- CAS Number : 1175651-61-2

- Molecular Weight : 413.47 g/mol

- Structure :

- The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis due to its stability and ease of removal.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its role as a protective group in peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides that may exhibit various biological activities.

Key Mechanisms:

- Peptide Synthesis : The Fmoc group protects the amino group during the coupling process, allowing for the formation of peptide bonds without side reactions.

- Drug Development : Peptides synthesized using Fmoc chemistry can be designed to target specific biological pathways, making them valuable in therapeutic applications.

1. Anticancer Activity

Research indicates that peptides synthesized using this compound may exhibit anticancer properties. For example:

- Study Findings : A study demonstrated that specific Fmoc-protected peptides could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

2. Neuroprotective Effects

Some derivatives of this compound have shown promise in neuroprotection:

- Case Study : In a model of Alzheimer's disease, a peptide synthesized with Fmoc chemistry was able to bind to amyloid plaques, suggesting potential for diagnostic imaging and therapeutic intervention .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₁NO₄ |

| CAS Number | 1175651-61-2 |

| Molecular Weight | 413.47 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Research Findings

Several studies have explored the biological activity of this compound:

- Peptide Design and Synthesis : Research has focused on optimizing the synthesis of bioactive peptides using this compound as a key building block.

- Targeted Drug Delivery : Investigations into its use as a carrier for drug delivery systems have shown that it can enhance the bioavailability of therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the Fmoc-protected amine motif but differ in their core structures, substituents, and applications:

Key Comparative Analysis

Backbone Rigidity vs. Flexibility

- The indan-based compound (2307772-75-2) exhibits high rigidity due to its fused bicyclic structure, which may stabilize peptide conformations during synthesis .

- In contrast, the piperazine derivative (180576-05-0) has a flexible six-membered ring, enabling adaptable positioning in peptide side-chain modifications .

Solubility and Reactivity

- The hexanedioic acid derivative (250384-77-1) contains two carboxylic acid groups, enhancing solubility in aqueous or polar organic solvents. This property is advantageous for reactions requiring hydrophilic environments .

- The azetidine-containing compound (1592739-14-4) has a compact, strained four-membered ring, which may reduce solubility but increase reactivity in nucleophilic substitutions .

The indan-based compound lacks aromatic substituents but offers planar rigidity, which could reduce undesired conformational flexibility in synthetic peptides .

Hazard Profiles The azetidine derivative (1592739-14-4) has documented hazards, including acute oral toxicity (H302) and skin irritation (H315), requiring stringent handling protocols . No hazard data are available for the indan-based compound (2307772-75-2), though standard Fmoc-handling precautions (e.g., avoiding inhalation) are recommended .

Q & A

Q. What are the standard synthetic routes for cis-1-(Fmoc-amino)-indan-2-carboxylic acid, and which coupling reagents are optimal for its formation?

The synthesis typically involves Fmoc protection of the amino group followed by coupling with indan-2-carboxylic acid derivatives. Key steps include:

- Amino protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) in anhydrous DMF or dichloromethane .

- Coupling reagents : Isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides (e.g., DCC, EDC) with activators like HOBt or HOAt to minimize racemization .

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen to prevent hydrolysis of intermediates .

Q. What purification strategies are recommended for isolating cis-1-(Fmoc-amino)-indan-2-carboxylic acid from reaction mixtures?

- Chromatography : Reverse-phase HPLC with C18 columns using gradients of acetonitrile/water (0.1% TFA) to separate stereoisomers .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

- Lyophilization : For peptide intermediates, freeze-drying after aqueous workup ensures stability .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when confirming the stereochemistry of cis-1-(Fmoc-amino)-indan-2-carboxylic acid intermediates?

Discrepancies often arise from dynamic rotational processes or impurities. Methodological solutions include:

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

Q. How do structural analogs of cis-1-(Fmoc-amino)-indan-2-carboxylic acid influence peptidomimetic drug design?

Data Contradiction Analysis

Q. How should conflicting mass spectrometry (MS) and elemental analysis data be resolved for this compound?

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₂₆H₂₄N₂O₅) to rule out adducts or solvent interference .

- Combustion analysis : Cross-validate %C/%H with theoretical values to detect hydrate formation .

- Ion mobility spectrometry : Differentiate conformers that may skew MS/MS fragmentation patterns .

Experimental Design Considerations

Q. What reaction conditions maximize yield in large-scale synthesis while maintaining stereochemical integrity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.